N-(4-benzoylphenyl)-2-furamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13NO3/c20-17(13-5-2-1-3-6-13)14-8-10-15(11-9-14)19-18(21)16-7-4-12-22-16/h1-12H,(H,19,21) |
InChI Key |
VYBCFIHEZLOBMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Benzoylphenyl 2 Furamide and Derivatives
Established Synthetic Pathways for the Core N-(4-benzoylphenyl)-2-furamide Structure
The construction of the fundamental this compound scaffold is achieved through several established synthetic methods. These techniques primarily involve the formation of an amide bond between a furan-2-carboxylic acid derivative and an aminobenzophenone.
Acid Chloride Coupling Approaches
A prevalent and effective method for synthesizing this compound involves the coupling of an acid chloride with an amine. rsc.orgmdpi.com This approach typically starts with the conversion of furan-2-carboxylic acid to its more reactive acid chloride derivative, furan-2-carbonyl chloride (also known as 2-furoyl chloride). rsc.orgmdpi.com This is commonly achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in a solvent such as toluene. rsc.orgrsc.org
The resulting furan-2-carbonyl chloride is then reacted with an appropriate aminobenzophenone, such as 4-aminobenzophenone, to form the desired amide linkage. rsc.orgtjpr.org This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. rsc.org Solvents such as dichloromethane (B109758) or N,N-dimethylformamide (DMF) are often employed. tjpr.org This method is versatile and allows for the synthesis of various derivatives by using substituted furan-2-carbonyl chlorides or different aminobenzophenone isomers (e.g., 2-aminobenzophenone (B122507) or 3-aminobenzophenone). tjpr.orgdergipark.org.tr
Table 1: Examples of Acid Chloride Coupling for N-(benzoylphenyl)-2-furamide Synthesis
| Starting Amine | Acyl Chloride | Base/Solvent | Product | Yield (%) | Ref. |
| 4-Aminobenzophenone | Furan-2-carbonyl chloride | Pyridine, TEA | This compound | 47 | rsc.org |
| 2-Aminobenzophenone | Furan-2-carbonyl chloride | Not specified | N-(2-benzoylphenyl)-2-furamide | Not specified | dergipark.org.tr |
| 4-Aminobenzophenone | 5-Methylfuran-2-carbonyl chloride | Not specified | N-(4-benzoylphenyl)-5-methyl-2-furamide | 34 | tjpr.org |
TEA: Triethylamine
Fusion Processes in Organic Synthesis
Fusion processes, which involve heating a mixture of solid reactants above their melting points without a solvent, represent another strategy for the synthesis of N-(benzoylphenyl)-2-furamides. dergipark.org.tr In a typical procedure, 2-furoyl chloride is intimately mixed with an aminobenzophenone derivative, and the mixture is heated at elevated temperatures (e.g., 120°C) for an extended period. dergipark.org.tr Following the initial fusion, a solvent like 1,4-dioxane (B91453) may be added, and the mixture is stirred to facilitate product isolation and purification. dergipark.org.tr This solvent-free or minimal-solvent approach can be advantageous from an environmental and cost perspective. Recrystallization from a suitable solvent system, such as chloroform/methanol, is then used to obtain the purified product. dergipark.org.tr
Microwave-Assisted Synthetic Strategies
To enhance reaction efficiency, microwave-assisted synthesis has been successfully applied to the preparation of this compound and its analogs. rsc.orgrsc.org This technique significantly reduces reaction times compared to conventional heating methods. rsc.orgoatext.com For instance, the coupling of furan-2-carbonyl chloride with aminobenzophenones can be completed in as little as 15 minutes under microwave irradiation at temperatures ranging from 50 to 80°C. rsc.orgrsc.org This method often leads to higher yields and easier product purification. rsc.org The use of microwave synthesis reactors provides precise temperature control and uniform heating, contributing to the improved outcomes. rsc.orgbeilstein-journals.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Temperature | Yield | Ref. |
| Conventional Heating | 24 hours | 80-100°C (reflux) | Acceptable | rsc.org |
| Microwave-Assisted | 15 minutes | 50-80°C | Significantly Higher | rsc.org |
Strategies for Derivatization and Heterocyclic Scaffold Modification
To explore the structure-activity relationships and optimize the properties of the lead compound, extensive derivatization and modification of the heterocyclic core are undertaken.
Systematic Substituent Variations on the Furan (B31954) and Benzoylphenyl Moieties
A key strategy involves the systematic introduction of various substituents onto both the furan and benzoylphenyl rings. This allows for a detailed investigation of how electronic and steric effects influence the molecule's properties.
On the furan ring, substituents can be introduced at various positions. For example, starting with 5-methylfuran-2-carbonyl chloride leads to N-(benzoylphenyl)-5-methyl-2-furamide derivatives. tjpr.org Similarly, introducing a hydroxyl group on the phenyl ring attached to the furan, as in 5-(3-hydroxyphenyl)furan-2-carboxylic acid, allows for the synthesis of compounds like N-(4-benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide. tjpr.org
Exploration of Isosteric Heterocyclic Rings (e.g., Pyridine, Indole, Benzofuran)
Isosteric replacement, the substitution of one atom or group of atoms with another that has similar physical and/or chemical properties, is a widely used strategy in medicinal chemistry to modulate a molecule's characteristics. sci-hub.se In the context of this compound, the furan ring can be replaced with other heterocyclic systems to probe the importance of this moiety for biological activity.
Pyridine: The furan ring has been replaced with a pyridine ring to investigate the effect of a π-deficient heterocyclic system. rsc.org For example, picolinic acid (pyridine-2-carboxylic acid) can be converted to its acid chloride and coupled with aminobenzophenones to yield N-(benzoylphenyl)pyridine-2-carboxamides. rsc.org
Indole: Indole-2-carboxamide derivatives have also been synthesized. researchgate.net For instance, N-(4-benzoylphenyl)-1H-indole-2-carboxamide can be prepared by treating ethyl-1H-indole-2-carboxylate with aminobenzophenones. researchgate.net
Benzofuran (B130515): The benzofuran scaffold, an isostere of indole, has been incorporated to create N-(benzoylphenyl)-1-benzofuran-2-carboxamides. researchgate.net This allows for an assessment of how the fusion of a benzene (B151609) ring to the furan core impacts the molecule's properties. researchgate.net
Thiophene (B33073) and Benzothiophene: The isosteric similarity between furan and thiophene has led to the synthesis of thiophene-based analogs. rsc.org Benzothiophene carboxamides have also been prepared and evaluated, further expanding the structural diversity. researchgate.net
This exploration of different heterocyclic cores provides valuable insights into the structural requirements for the desired biological effects and can lead to the discovery of novel compounds with improved profiles. rsc.org
Impact of Linker Chemistry (e.g., Amide vs. Ester) on Compound Generation
The generation of this compound and its analogues, featuring an amide linker , is typically achieved through a nucleophilic acyl substitution reaction. The standard and well-documented synthetic protocol involves the reaction of a furan-2-carbonyl chloride derivative with an appropriately substituted aminobenzophenone. nih.govresearchgate.net For the parent compound, 2-furoyl chloride is reacted with 4-aminobenzophenone. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM). nih.gov The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and, following the elimination of a chloride ion and a proton, forms the stable amide bond. This method is robust and generally provides good to excellent yields. nih.gov Microwave-assisted synthesis has also been employed to accelerate this amide bond formation, offering high yields under mild conditions. researchgate.net
Conversely, the generation of the corresponding ester-linked compound, 4-benzoylphenyl 2-furancarboxylate, would involve the reaction of 2-furoyl chloride with 4-hydroxybenzophenone. This esterification follows a similar nucleophilic acyl substitution mechanism, where the hydroxyl oxygen of the phenol (B47542) attacks the carbonyl carbon of the acyl chloride. nih.gov Such reactions are also typically performed in the presence of a base like pyridine to neutralize the HCl byproduct. nih.gov While both amide and ester linkages can be formed from the same 2-furoyl chloride starting material, the reaction kinetics and conditions may differ based on the nucleophilicity of the amine versus the alcohol. Generally, primary amines are stronger nucleophiles than phenols, which can influence the reaction rate and efficiency.
The chemical stability of the resulting linker is a major point of differentiation. Amide bonds are significantly more resistant to hydrolysis than ester bonds. This increased stability is due to the greater resonance delocalization of the nitrogen lone pair into the carbonyl group compared to the oxygen lone pair in an ester. This resonance makes the amide carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or hydrolytic enzymes. researchgate.net Consequently, amide-linked compounds like this compound are generally more chemically robust.
In contrast, ester linkers are more prone to hydrolysis, which can occur under both acidic and basic conditions. This susceptibility to cleavage can be a deliberate design feature in prodrug strategies, but it also means that ester-containing compounds may have a shorter shelf-life or be less stable in certain biological environments.
The table below summarizes the key differences in the generation of compounds with amide versus ester linkers, starting from a common furan-based precursor.
| Feature | Amide Linker (e.g., this compound) | Ester Linker (e.g., 4-benzoylphenyl 2-furancarboxylate) |
| Reactants | 2-Furoyl chloride + 4-Aminobenzophenone | 2-Furoyl chloride + 4-Hydroxybenzophenone |
| Bond Formed | Carboxamide (–CO–NH–) | Carboxylate Ester (–CO–O–) |
| Key Reaction | Acylation of an amine | Acylation of a phenol (Esterification) |
| Relative Stability | High resistance to hydrolysis | Susceptible to hydrolysis |
| Synthetic Reagents | Often requires a base (e.g., pyridine, triethylamine) | Often requires a base (e.g., pyridine) |
The choice of linker chemistry has profound implications for the design of derivatives. The stability of the amide bond makes it a reliable and common choice for creating stable compounds. The relative lability of the ester bond, while a potential drawback for stability, can be exploited in contexts where controlled degradation is desirable. Therefore, the selection between an amide and an ester linker is a fundamental decision in the synthetic design of this compound analogues, dictating not only the synthetic route but also the inherent chemical properties of the resulting molecules.
Elucidation of Molecular Mechanisms and Targets
Investigation of Cellular Pathway Modulation by N-(4-benzoylphenyl)-2-furamide
Research into this compound and its analogues has revealed their capability to modulate cellular pathways primarily involved in lipid metabolism. Studies utilizing Triton WR-1339-induced hyperlipidemic rat models have consistently demonstrated the compound's ability to significantly reduce elevated plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while concurrently increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.govbioline.org.br
The mechanism underlying these changes in the lipid profile appears to be linked to the regulation of gene expression for key proteins involved in lipoprotein metabolism. researchgate.net The pattern of activity, characterized by a marked reduction in triglycerides and an increase in HDL-C, is similar to that of fibrate drugs. rsc.org This suggests that this compound may influence the transcriptional regulation of genes such as lipoprotein lipase (B570770) (LPL), which is responsible for the hydrolysis of triglycerides in circulating lipoproteins. Fibrates are known to stimulate LPL gene expression. rsc.org
Identification of Putative Molecular Targets (e.g., Enzymes, Receptors)
The primary putative molecular targets for this compound and its derivatives are the Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.netnih.gov PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose homeostasis. nih.govcreative-diagnostics.com The family of PPARs consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov
The antihyperlipidemic effects of fibrates are largely mediated through the activation of PPARα. researchgate.net Activation of PPARα leads to a reduction in triglyceride levels and is involved in regulating energy homeostasis. nih.gov Given the similarity in the pharmacological effects of this compound to those of fibrates, it is highly probable that this compound also acts as a ligand for PPARs, particularly the PPARα isoform. The activation of PPARα by fibrates induces the transcription of genes that promote fatty acid uptake and β-oxidation, and decreases the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase. researchgate.net
While PPARs are the most likely targets, the possibility of interaction with other enzymes or receptors cannot be entirely dismissed, especially considering the suggestions of additional mechanisms of action. rsc.org The furan (B31954) ring and the benzoylphenyl group are key structural features that likely contribute to the compound's binding affinity to its molecular targets. The bulky aromaticity introduced by the benzoyl group may influence the pharmacokinetics and interaction with the target protein.
Mechanistic Insights from Comparative Pharmacological Investigations (e.g., PPAR activation pathways)
Comparative pharmacological studies involving this compound derivatives and established fibrates like bezafibrate (B1666932) provide valuable mechanistic insights. These studies have highlighted both similarities and potential differences in their modes of action, particularly concerning the PPAR activation pathways.
The comparable lipid-lowering profiles, especially the significant reduction in triglycerides, strongly suggest a shared mechanism involving the activation of PPARs. bioline.org.brrsc.org Fibrates are known to activate PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. creative-diagnostics.com It is hypothesized that this compound follows a similar pathway to exert its effects on lipid metabolism.
However, some research indicates that the activity of this compound and its analogues may not be exclusively mediated by the same mechanisms as fibrates. The observation that some of these compounds exhibit different patterns of activity on total cholesterol levels suggests the involvement of additional molecular targets or pathways. rsc.org For example, a study on related N-(4-benzoylphenyl)-1H-indole-2-carboxamide derivatives revealed that, unlike bezafibrate, they did not significantly affect the upregulated gene expression levels of certain markers in an acute hyperlipidemic mouse model, pointing towards a divergence in their mechanisms. rsc.org
Table of Lipid-Lowering Effects of N-(benzoylphenyl)-2-furamide Derivatives in Triton WR-1339 Induced Hyperlipidemic Rats
| Compound | Triglycerides (TG) (mg/dl) | Total Cholesterol (TC) (mg/dl) | High-Density Lipoprotein (HDL) (mg/dl) | Low-Density Lipoprotein (LDL) (mg/dl) |
| Hyperlipidemic Control | 1264 ± 22.0 | 240 ± 9.0 | 41 ± 2.3 | 55 ± 1.3 |
| Compound 4b | 553 ± 12.0 | 122 ± 2.0 | 53 ± 2.75 | 31 ± 1.0 |
| Compound 4c | 371 ± 5.0 | 119 ± 4.0 | 55 ± 3.2 | 28 ± 2.1 |
| Bezafibrate | Data not available for direct comparison in this format | Data not available for direct comparison in this format | Data not available for direct comparison in this format | Data not available for direct comparison in this format |
| Data adapted from a study on N-(benzoylphenyl)-2-furamide derivatives. bioline.org.br Compounds 4b and 4c are specific derivatives of N-(benzoylphenyl)-2-furamide. |
Computational and in Silico Approaches in N 4 Benzoylphenyl 2 Furamide Research
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for elucidating ligand-protein interactions and predicting binding affinity. In the context of N-(4-benzoylphenyl)-2-furamide and related heterocyclic carboxamides, docking studies have been pivotal in identifying potential biological targets and understanding their binding modes. zuj.edu.jozuj.edu.jo
Molecular docking simulations are employed to analyze how this compound derivatives fit into the active sites of target proteins. This analysis reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for molecular recognition and binding stability. nottingham.ac.uk For instance, computational docking studies on novel heterocyclic carboxamides, a class that includes furamide derivatives, have been used to identify them as potential inhibitors of targets like Phosphoinositide 3-kinase α (PI3Kα). zuj.edu.jo
The process involves preparing the 3D structures of the ligands and the target protein. nih.gov The binding site, or "pocket," on the protein is then defined, often based on the position of a co-crystallized native ligand. tjpr.org Docking algorithms then systematically explore various conformations and orientations of the ligand within this site to find the most favorable binding pose.
Table 1: Example of Ligand-Protein Interactions for a Related Carboxamide Compound
| Interacting Residue | Interaction Type |
| ILE A:800 | van der Waals |
| PHE A:31 | van der Waals |
| PHE A:34 | van der Waals |
| LEU A:54 | van der Waals |
| ARG A:57 | Pi-Alkyl |
| GLU A:30 | Hydrogen Bond |
| THR A:113 | Hydrogen Bond |
Note: This table is a representative example based on docking studies of similar compounds to illustrate the type of data generated. Specific interactions for this compound would depend on the specific protein target being studied.
A primary output of molecular docking is a scoring function that estimates the binding affinity (often represented as a binding energy value, e.g., in kcal/mol) between the ligand and the protein. tjpr.org Lower binding energy scores generally indicate a more stable and favorable interaction. These predictions are invaluable for ranking a series of compounds and prioritizing them for synthesis and biological evaluation. nih.gov
For example, in virtual screening campaigns, numerous compounds are docked to a target, and their binding energies are compared. Molecules with the most favorable binding energies are selected as top candidates. tjpr.org While docking provides a rapid estimation, more accurate binding affinity predictions can be achieved using more computationally intensive methods like the Linear Interaction Energy (LIE) method, often in combination with molecular dynamics simulations. nih.gov These methods refine the initial docked pose and provide a more robust prediction of the binding free energy. nih.gov
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values known as molecular descriptors, determine its activity. bigchem.eu
In the research of this compound and its analogs, QSAR models have been developed to predict their biological activity, such as antihyperlipidemic effects. zuj.edu.jozuj.edu.jo These models are built using a "training set" of compounds for which the biological activity is already known. nih.gov Various statistical methods, such as multivariable linear regression (MLR), are used to create an equation that correlates the molecular descriptors (independent variables) with the activity (dependent variable). nih.govnih.gov
A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) for the training set and good predictive power, which is assessed using an external "test set" of compounds not used in model development (high R²_test). nih.gov The validity of these models is further confirmed through cross-validation techniques like leave-one-out (LOO). nih.gov Such validated models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.netresearchgate.net
The core of any QSAR model lies in the molecular descriptors used. bigchem.eu These are numerical representations of a molecule's physicochemical properties. researchgate.net Descriptors can be classified based on their dimensionality (1D, 2D, 3D) and the properties they represent, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological indices. bigchem.euresearchgate.net
The analysis of a developed QSAR model reveals which descriptors have the most significant impact on biological activity. nih.gov For example, a positive coefficient for a descriptor like logP (a measure of lipophilicity) in the QSAR equation would suggest that increasing the lipophilicity of the molecule could lead to enhanced activity. nih.gov This information provides crucial insights into the mechanism of action and helps medicinal chemists make targeted structural modifications to improve potency.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Property Represented |
| Physicochemical | clogP | Lipophilicity/Hydrophobicity |
| Topological | Kappa Shape Indices | Molecular Shape |
| Electronic | Dipole Moment | Polarity and Charge Distribution |
| Constitutional | Molecular Weight | Size of the Molecule |
| Geometrical | Molecular Surface Area | Molecular Dimensions |
Note: This table lists common descriptor types. The specific descriptors that are significant for this compound activity would be identified through a dedicated QSAR study.
Development of Predictive Models for Biological Activity
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. kashanu.ac.ir In drug discovery, MD simulations are often performed on a ligand-protein complex, typically generated from molecular docking, to assess its stability and dynamic behavior in a simulated physiological environment (e.g., in water). nih.govfrontiersin.org
The simulation calculates the trajectory of the complex by solving Newton's equations of motion, providing a view of how the ligand and protein interact and fluctuate over a specific period, often on the nanosecond scale. frontiersin.org Key parameters analyzed from an MD simulation include:
Root-Mean-Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD trajectory for the ligand suggests it remains bound in a consistent pose within the protein's active site. frontiersin.org
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein. It can highlight which parts of the protein are flexible and which are stable upon ligand binding. frontiersin.org
By running MD simulations, researchers can validate the stability of the binding pose predicted by docking. nih.gov If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the predicted binding mode. aps.org These simulations provide a more dynamic and realistic picture of the ligand-protein interaction than the static view offered by molecular docking alone. nih.govfrontiersin.org
Conformational Stability Analysis of Ligand-Target Complexes
The first step in evaluating a ligand's potential is often to model its interaction with a biological target, such as an enzyme or receptor, and to assess the stability of the resulting complex. This is typically achieved through molecular docking and subsequent energy minimization calculations.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, generating a binding pose and a corresponding scoring function that estimates binding affinity. For compounds containing the furan-amide moiety, studies have shown that the furan (B31954) ring can participate in key interactions, such as hydrogen bonds or hydrophobic contacts within an active site. biorxiv.org For example, in studies of furan-based inhibitors, the furan group was noted to interact with residues like Phenylalanine (Phe31) in the active site of dihydrofolate reductase. biorxiv.org Similarly, the benzophenone (B1666685) scaffold is a common feature in molecules designed as enzyme inhibitors, where its two phenyl rings can engage in pi-stacking or hydrophobic interactions with the target protein. nih.gov
Once a binding pose for this compound is predicted, its stability is assessed using molecular mechanics force fields. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to calculate the binding free energy of the ligand-target complex. mdpi.com These calculations provide a more refined estimate of binding affinity than docking scores alone. Research on furan-1,3,4-oxadiazole derivatives has utilized MM-GBSA and MM-PBSA to confirm strong binding energies for lead compounds against their target enzymes. mdpi.com
A hypothetical docking study of this compound into an enzyme active site would likely show the benzophenone group occupying a hydrophobic pocket, while the furan-amide linker forms crucial hydrogen bonds with polar residues.
Exploration of Dynamic Binding Interactions
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex, revealing how the interactions evolve over time. An MD simulation tracks the movements of atoms in the complex over a set period (typically nanoseconds), providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov
For a molecule like this compound, MD simulations would be crucial for:
Assessing Pose Stability: Confirming if the initial docked pose is maintained throughout the simulation.
Identifying Key Interactions: Analyzing the persistence of hydrogen bonds, hydrophobic contacts, and water-bridged interactions.
Evaluating Conformational Changes: Observing how the flexible benzophenone group adapts within the binding pocket and whether the protein undergoes induced-fit conformational changes upon ligand binding.
Computational studies on other diaryl furan inhibitors have used MD analysis to confirm that the ligand scaffolds share similar binding site residues with the natural substrate, providing a rationale for their inhibitory action. nih.gov Likewise, MD simulations on benzophenone derivatives targeting P-glycoprotein have helped elucidate their binding to ATP-binding domains. japsonline.com The stability of the complex is often quantified by the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Early prediction of a compound's pharmacokinetic (ADME) profile is essential to avoid late-stage failures in drug development. researchgate.net In silico models are widely used to estimate these properties directly from a molecule's structure.
In Silico Tools for Pharmacokinetic Property Evaluation
A variety of free and commercial software packages are available to predict the ADME properties of a query molecule like this compound. These tools use quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally measured properties.
Commonly Used In Silico ADME Prediction Tools:
SwissADME: A popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics (including gastrointestinal absorption and blood-brain barrier penetration), drug-likeness based on various rules (e.g., Lipinski's rule of five), and medicinal chemistry friendliness. mdpi.com
admetSAR: Another web service that predicts a comprehensive profile of ADME and toxicity properties, including Caco-2 permeability, P-glycoprotein substrate status, and potential for cardiotoxicity (hERG inhibition). japsonline.com
pkCSM: This tool uses graph-based signatures to predict a range of pharmacokinetic and toxicity endpoints. mdpi.com
These platforms were used in studies of polyprenylated benzophenones to predict their potential as oral drug candidates, indicating high intestinal absorption and Caco-2 permeability. mdpi.com
Predictive Models for Absorption and Distribution Parameters
Using the aforementioned tools, a virtual ADME profile for this compound can be generated. The models predict key parameters that govern its absorption and distribution.
Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are standard metrics. Models predict these based on descriptors like molecular weight, polarity (Topological Polar Surface Area or TPSA), and lipophilicity (LogP). Studies on benzophenones suggest that compounds with this scaffold can possess high intestinal absorption. mdpi.com
Distribution: Predictions include Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB). The extent of distribution is influenced by the molecule's size, charge, and lipophilicity.
P-glycoprotein (P-gp) Interaction: It is crucial to predict whether a compound is a substrate or inhibitor of efflux pumps like P-gp, as this can significantly impact bioavailability and drug-drug interactions. Computational tools have successfully predicted that certain benzophenone derivatives are both substrates and inhibitors of P-gp. japsonline.com
The table below shows a hypothetical, representative ADME prediction for a compound with the structural characteristics of this compound, based on typical values for related molecules found in the literature.
| Property | Predicted Value/Classification | Significance |
| Physicochemical Properties | ||
| Molecular Weight | ~317 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good permeability but potentially lower solubility |
| TPSA (Polarity) | ~58 Ų | Suggests good potential for oral bioavailability |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | High | Predicts good intestinal membrane passage |
| Distribution | ||
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-gp Substrate | Yes/No | Critical parameter; prediction would guide further studies |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Meets criteria for a potential oral drug |
Computational-Aided Lead Optimization Strategies
Once an initial hit compound is identified, computational methods are instrumental in optimizing its structure to improve potency, selectivity, and ADME properties.
Application of Fragment-Based and Scaffold-Hopping Design Principles
Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful computational strategies for lead optimization. nih.gov
Fragment-Based Design: This approach involves identifying small molecular fragments (like the furan ring) that bind weakly to the target. biorxiv.orgstanford.edu These fragments are then grown or linked together to create a more potent lead compound. The furan scaffold itself has been used as a starting point in fragment-based approaches, where its interactions are used to anchor the design of larger, higher-affinity molecules. biorxiv.org For this compound, one could computationally explore modifications to the benzophenone portion while keeping the furan-amide fragment anchored in its binding site to enhance potency.
Scaffold Hopping: This strategy involves replacing a central molecular scaffold (e.g., the benzophenone core) with a structurally different one that maintains the same 3D arrangement of key interacting groups. acs.orgresearchgate.net This is often done to escape undesirable properties (e.g., poor solubility, toxicity, patent issues) associated with the original scaffold while retaining or improving biological activity. For instance, a computational search might identify that a furan-based scaffold could replace a different core while preserving key hydrogen bonding and hydrophobic interactions, potentially leading to inhibitors with improved solubility. acs.org Research on benzophenone hydrazone derivatives has explicitly mentioned scaffold hopping as a key design method. researchgate.net
These computational design principles allow for the rapid virtual exploration of vast chemical space, prioritizing the synthesis of compounds with the highest probability of success and accelerating the journey from hit to clinical candidate.
Virtual Screening and Iterative Design for Enhanced Biological Performance
In the quest for novel and more effective therapeutics, computational and in silico approaches have become indispensable tools in modern drug discovery. For this compound and its analogs, these methods are instrumental in rationally designing compounds with enhanced biological performance, particularly as antihyperlipidemic agents. Virtual screening and iterative design form a cyclical process of computational assessment and synthetic refinement to optimize the lead compound's activity.
The development of this compound derivatives has been guided by the understanding that a molecular structure comprising an aromatic heterocyclic moiety, a carboxamide linker, and large lipophilic aromatic rings is conducive to hypolipidemic activity. tjpr.org This foundational knowledge provides a basis for computational exploration.
Virtual screening campaigns for analogs of this compound would typically commence with the generation of a large virtual library of related compounds. This library could be created by systematically modifying the core scaffold at various positions, such as substitutions on the benzoylphenyl ring or the furan ring. These virtual compounds are then computationally screened to predict their potential biological activity.
A key aspect of this screening process is the use of molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a specific target protein to form a stable complex. For antihyperlipidemic agents, a potential target is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). orcid.org The inhibition of CETP can lead to increased HDL levels, which is a therapeutically desirable outcome. Research on related benzamides has utilized molecular docking and pharmacophore modeling to identify potential CETP inhibitors. orcid.orgzuj.edu.jo
The iterative design cycle involves a feedback loop between computational analysis and chemical synthesis. Promising candidates identified through virtual screening are synthesized and subjected to in vitro and in vivo biological evaluation. For instance, a series of novel this compound derivatives were synthesized and tested in Triton WR-1339-induced hyperlipidemic rats to assess their ability to reduce plasma triglyceride and total cholesterol levels. nih.govresearchgate.net
The data from these biological assays are then used to refine the computational models. Structure-activity relationships (SAR) are established, which correlate specific structural features with observed biological activity. This information allows for the development of more accurate pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. These refined models are then used for the next round of virtual screening, creating a more focused library of compounds with a higher probability of success.
For example, studies on a series of this compound derivatives revealed that certain substitutions on the benzophenone moiety significantly influenced their antihyperlipidemic activity. researchgate.net This type of data is invaluable for the iterative design process, allowing researchers to concentrate on modifications that are most likely to enhance the desired biological effect. The table below summarizes the antihyperlipidemic activity of some synthesized this compound derivatives, which would serve as the foundational data for building and refining computational models.
| Compound ID | Substitution Pattern | Effect on Triglycerides | Effect on Total Cholesterol | Effect on HDL-Cholesterol |
| 3b | Unspecified substitution | Significant reduction | Significant reduction | Significant increase |
| 3d | Unspecified substitution | Significant reduction | Significant reduction | Significant increase |
| 4b | Unspecified substitution | Significant reduction | Significant reduction | Significant increase |
| 4c | Unspecified substitution | Significant reduction | Significant reduction | Significant increase |
This iterative process of virtual screening, chemical synthesis, biological testing, and model refinement allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the identification of derivatives with superior biological performance.
Advanced Analytical and Spectroscopic Techniques in N 4 Benzoylphenyl 2 Furamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopies are utilized to provide a complete picture of the carbon and hydrogen framework of N-(4-benzoylphenyl)-2-furamide.
In the ¹H NMR spectrum of this compound, recorded in DMSO-d6, a characteristic broad singlet is observed for the amide proton (NHCO) at approximately 10.52 ppm. nih.govrsc.org The aromatic protons of the furan (B31954) ring and the benzoylphenyl moiety appear in the downfield region, typically between 6.60 and 8.00 ppm. The specific signals and their multiplicities allow for the assignment of each proton to its position in the molecular structure. For instance, a study on this compound (designated as a1) reported a broad singlet at 7.93 ppm integrating to three protons, corresponding to the H-5 proton of the furan ring and the H-2' and H-6' protons of the benzoylphenyl group. nih.govrsc.org
Table 1: Representative ¹H NMR Spectral Data for this compound nih.govrsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 10.52 | br s | NHCO |
| 7.93 | br s | Ar-H (H-5, H-2', H-6') |
| Other aromatic signals | m | Ar-H |
| Furan ring signals | m | Furan-H |
| Data obtained in DMSO-d6. nih.govrsc.org |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Structures nih.gov
| Chemical Shift (δ, ppm) | Assignment |
| 197.04 | C=O (ketone) |
| 156.87 | C=O (amide) |
| 112.76 - 147.61 | Aromatic and Furan Carbons |
| Predicted ranges based on data from N-(4-acetylphenyl)-furan-2-carboxamide. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the IR spectrum provides clear evidence for its key functional groups. While the exact spectrum for the parent compound is not detailed in the available literature, data from its methylated derivative, N-(4-benzoylphenyl)-5-methyl-2-furamide, offers valuable insight. tjpr.orgbioline.org.br A prominent absorption band is observed in the region of 3263 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. tjpr.orgbioline.org.br The spectrum also displays two distinct carbonyl (C=O) stretching bands: one at a higher wavenumber (around 1689 cm⁻¹) attributed to the ketone carbonyl, and another at a lower wavenumber (around 1651 cm⁻¹) for the amide carbonyl. tjpr.orgbioline.org.br The presence of aromatic C-H and C=C bonds is confirmed by absorptions in their characteristic regions.
Table 3: Characteristic IR Absorption Bands for a Derivative, N-(4-benzoylphenyl)-5-methyl-2-furamide tjpr.orgbioline.org.br
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3263 | N-H | Stretching |
| 1689 | C=O | Ketone Stretching |
| 1651 | C=O | Amide I Stretching |
| 1597, 1527 | C=C | Aromatic Ring Stretching |
| Data obtained from KBr disc. tjpr.orgbioline.org.br |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.
Although specific HRMS data for this compound was not found in the surveyed literature, the technique is consistently referenced in the characterization of analogous compounds, underscoring its importance. scielo.brrsc.orgtandfonline.com For instance, in the analysis of related amide derivatives, HRMS is used to confirm the elemental composition by comparing the experimentally measured mass to the calculated mass for the proposed molecular formula. rsc.org The expected molecular formula for this compound is C₁₈H₁₃NO₃, which has a calculated exact mass. An HRMS analysis would be expected to yield a measured m/z value that is within a very narrow tolerance (typically < 5 ppm) of this calculated mass, thereby confirming the molecular formula.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the stoichiometry of the synthesized molecule and complements the information obtained from mass spectrometry.
While specific elemental analysis data for this compound is not provided in the reviewed articles, its application is documented for analogous structures. bhu.ac.in For a compound with the molecular formula C₁₈H₁₃NO₃, the theoretical elemental composition can be calculated. An experimental elemental analysis would be expected to yield percentage values for C, H, and N that are in close agreement (typically within ±0.4%) with the calculated theoretical values, thus providing stoichiometric verification.
Table 4: Theoretical Elemental Composition of this compound (C₁₈H₁₃NO₃)
| Element | Theoretical Percentage |
| Carbon (C) | 74.22% |
| Hydrogen (H) | 4.50% |
| Nitrogen (N) | 4.81% |
| Oxygen (O) | 16.47% |
Future Research Directions and Translational Perspectives for N 4 Benzoylphenyl 2 Furamide
Exploration of Emerging Methodologies in Pre-clinical Drug Discovery
The evolution of preclinical drug discovery offers a new lens through which to re-evaluate and further characterize N-(4-benzoylphenyl)-2-furamide. The traditional preclinical pipeline, though foundational, is being augmented by "New Approach Methodologies" (NAMs) that promise to enhance the predictive accuracy of efficacy and safety, thereby improving the translation from laboratory findings to clinical success. acs.orgacs.org More than 90% of drug candidates that show promise in initial animal experiments ultimately fail in human clinical trials, underscoring the need for more reliable preclinical tools. acs.orgnih.gov
Future preclinical development of this compound could benefit significantly from the integration of in silico models and artificial intelligence (AI). acs.org These computational approaches can be employed to predict the compound's pharmacokinetic properties, potential off-target effects, and to refine its chemical structure for enhanced efficacy and reduced toxicity. acs.org Furthermore, the development of advanced in vitro systems, as discussed in a later section, will be a cornerstone of modernizing the preclinical assessment of this compound. acs.org
The adoption of a more integrated and iterative preclinical workflow, which combines standard and advanced in vitro experiments with in silico modeling, can guide more efficient and targeted in vivo studies. acs.orgacs.org This approach can lead to a reduction in the reliance on animal models, in line with global regulatory trends such as the FDA Modernization Act 2.0. acs.orgacs.org
Investigation into Novel Therapeutic Applications Beyond Current Findings
While the antihyperlipidemic activity of this compound is established, the furan (B31954) nucleus is a versatile scaffold known to be present in compounds with a wide array of biological activities. ijabbr.comutripoli.edu.ly This suggests that the therapeutic potential of this compound and its analogs may extend beyond lipid-lowering effects.
The furan ring is a constituent of various molecules with demonstrated antimicrobial, anti-inflammatory, analgesic, and even anticancer properties. ijabbr.comutripoli.edu.lyderpharmachemica.comnih.gov For instance, different furan derivatives have shown activity against various bacterial and fungal strains, while others have exhibited anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade. derpharmachemica.comnih.govdergipark.org.tr Some furan-containing compounds have also been investigated for their potential as anticancer agents, showing cytotoxicity against various tumor cell lines. derpharmachemica.com
Future research should, therefore, involve screening this compound and a library of its derivatives against a broader range of biological targets. This could uncover novel therapeutic applications in areas such as infectious diseases, inflammatory conditions, and oncology. The structural modifications of the benzoylphenyl moiety or the furan ring could be systematically explored to optimize activity for these new potential indications.
Integration of Multi-Omics Data for Deeper Compound Characterization
To gain a more holistic understanding of the biological effects of this compound, the integration of multi-omics data is an essential future direction. pluto.biopharmalex.com This approach moves beyond single-endpoint assays to provide a comprehensive view of the compound's impact on various molecular layers, including the genome, transcriptome, proteome, and metabolome. pluto.bionih.gov By analyzing these datasets in concert, researchers can elucidate the compound's mechanism of action, identify novel biomarkers of response, and potentially predict off-target effects. pluto.biocrownbio.com
For example, transcriptomic analysis (e.g., RNA-Seq) of cells or tissues treated with this compound can reveal changes in gene expression that point to the cellular pathways being modulated. nih.gov When combined with proteomics, this can confirm whether changes in gene expression translate to alterations in protein levels, providing a clearer picture of the functional consequences. nih.gov Metabolomic studies can further illuminate the downstream effects on metabolic pathways, which is particularly relevant given the compound's known effects on lipid metabolism. pluto.bio
The integration of these multi-omics datasets can be particularly powerful for identifying new therapeutic targets and for patient stratification in future clinical trials. crownbio.comardigen.com Bioinformatics platforms are becoming increasingly sophisticated, enabling the complex analysis required to derive meaningful insights from these large and diverse datasets. pluto.bio
Development and Utilization of Advanced In Vitro and Ex Vivo Biological Models for Efficacy Studies
The limitations of traditional two-dimensional (2D) cell cultures and the challenges of translating findings from animal models to humans necessitate the use of more advanced biological models. mdpi.commdpi.com For a compound like this compound, which targets metabolic pathways, employing sophisticated in vitro and ex vivo systems that better replicate human physiology is crucial for more accurate efficacy and safety assessment. nih.govtno-pharma.com
Future efficacy studies should leverage models such as:
Three-dimensional (3D) cell cultures, including spheroids and organoids: These models more closely mimic the tissue microenvironment, allowing for more realistic cell-cell interactions and physiological responses. mdpi.commdpi.com For studying metabolic diseases, liver organoids or spheroids could be particularly valuable for assessing the effects of this compound on hepatocyte lipid metabolism and function. mdpi.com
Organs-on-a-chip (OOCs) or microphysiological systems (MPS): These devices recreate the functional units of organs in a microfluidic system, allowing for the study of tissue and organ-level responses to drug compounds. mdpi.com A liver-on-a-chip model, for example, could provide dynamic information on the compound's metabolism and its effects on liver function in a highly controlled environment that mimics physiological conditions. mdpi.com
Precision-cut tissue slices: Ex vivo models, such as precision-cut liver slices (PCLS), maintain the native tissue architecture and cellular diversity. mdpi.com These can be used to study the compound's effects on a complex tissue environment, providing a bridge between in vitro and in vivo studies. mdpi.com
These advanced models offer the potential for higher-throughput screening in a more physiologically relevant context and can help to de-risk the progression of this compound and its derivatives into later stages of drug development. medicilon.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
